
N-(5-iodo-2,6-dimethyl-4-pyrimidinyl)-N-(3-methoxypropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-iodo-2,6-dimethyl-4-pyrimidinyl)-N-(3-methoxypropyl)amine (5-I-MPA) is a synthetically produced molecule that has been used in various scientific research applications. It has been used as a tool to study biochemical and physiological mechanisms, as well as to investigate the effects of certain drugs on the body. 5-I-MPA has been found to be an effective inhibitor of a number of enzymes, including acetylcholinesterase and monoamine oxidase (MAO). This compound has also been used in laboratory experiments to study the effects of various drugs on the body.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the utility of related pyrimidinyl derivatives in the synthesis of heterocyclic compounds with potential antifungal and antimicrobial activities. For example, derivatives of 4-methoxy-N,N-dimethylpyrimidin have been synthesized and shown to exhibit significant antifungal effects against specific types of fungi like Aspergillus terreus and Aspergillus niger, suggesting their development into antifungal agents (Jafar et al., 2017). Additionally, pyrazolo[3,4-d]pyrimidines derivatives have been created through reactions with amines, highlighting the versatility of pyrimidinyl compounds in organic synthesis (Makarov et al., 2003).
Antimicrobial and Antitumor Activities
New pyrimidine derivatives have been explored for their efficacy as organic inhibitors against mild steel corrosion in acidic media, potentially extending to broader antimicrobial applications due to their inhibitory action. Such studies are indicative of the broad utility of these compounds beyond their traditional applications (Yadav et al., 2015). Moreover, the antitumor activities of certain pyrimidine derivatives, especially those affecting microtubule targeting, have been highlighted, showing their potential in cancer treatment (Xiang et al., 2020).
Development of New Materials and Chemical Processes
In the field of materials science, pyrimidinyl derivatives have been utilized in the synthesis of manganese(II) complexes, which have been characterized and analyzed for their magnetic properties, indicating potential applications in magnetic materials and catalysis (Wu et al., 2004). Also, the use of flow chemistry techniques has facilitated the synthesis of diaminopyrazoles from commercial aryl halides, showcasing the adaptability of pyrimidinyl-related processes in modern organic synthesis and pharmaceutical manufacturing (Wilson et al., 2012).
properties
IUPAC Name |
5-iodo-N-(3-methoxypropyl)-2,6-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16IN3O/c1-7-9(11)10(14-8(2)13-7)12-5-4-6-15-3/h4-6H2,1-3H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOABIVCXFBLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)NCCCOC)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-5-[4-methyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2833540.png)
![Tert-butyl 2-oxo-4-azatricyclo[4.2.1.0^{3,7}]nonane-4-carboxylate](/img/structure/B2833541.png)
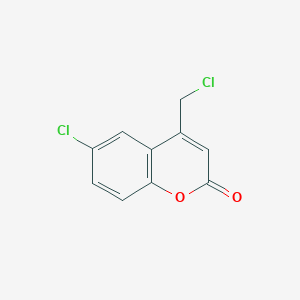
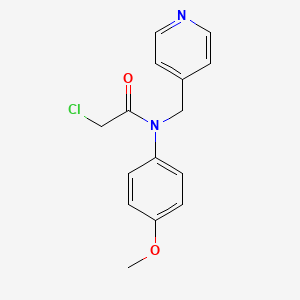
![3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide](/img/structure/B2833547.png)
![N-(2,3-dimethylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2833550.png)
![6-(4-Fluorophenyl)-2-[[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2833553.png)
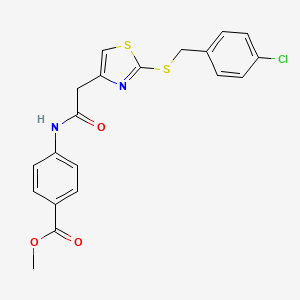
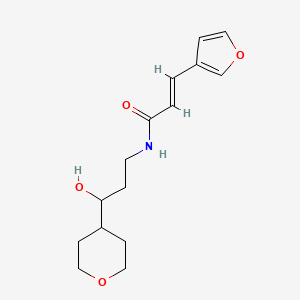
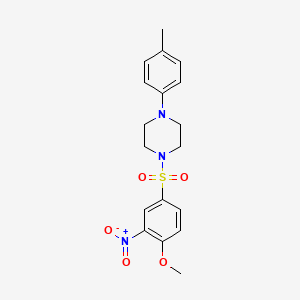
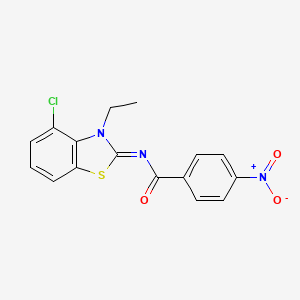
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2833560.png)
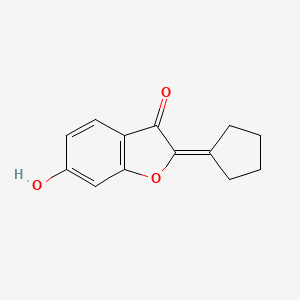
![7-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2833563.png)